2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a complex organic compound featuring a pyrazole ring, a hydrazide group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions.
Substitution Reaction: The pyrazole derivative is then reacted with 4-isopropylbenzaldehyde in the presence of an acid catalyst to form the desired hydrazone derivative.
Final Condensation: The hydrazone derivative is then condensed with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrazole ring.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the hydroxyl group can yield a ketone or carboxylic acid derivative.
Reduction: Reduction of the hydrazone linkage results in the corresponding amine.
Substitution: Substitution reactions on the phenyl ring can introduce various functional groups, such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for drug development.
Medicine
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals, particularly in the treatment of infections and metabolic disorders.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage and pyrazole ring are key functional groups that enable the compound to bind to active sites of enzymes, inhibiting their activity. This can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(methyl)phenyl]methylidene}acetohydrazide
- 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(ethyl)phenyl]methylidene}acetohydrazide
- 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(tert-butyl)phenyl]methylidene}acetohydrazide
Uniqueness
The uniqueness of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide lies in its specific substitution pattern on the phenyl ring, which can influence its binding affinity and specificity towards molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H20N4O2 |
---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H20N4O2/c1-10(2)13-6-4-12(5-7-13)9-17-19-15(21)8-14-11(3)18-20-16(14)22/h4-7,9-10,14H,8H2,1-3H3,(H,19,21)(H,20,22)/b17-9+ |
InChI Key |
QZYSYAFZVXKDJV-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1=NNC(=O)C1CC(=O)NN=CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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